2,6-Dichlorobenzaldehyde hydrazone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-(2,6-dichlorophenyl)methylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYTWFKXYPSYJZ-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259296 | |
| Record name | Benzaldehyde, 2,6-dichloro-, hydrazone, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88141-12-2 | |
| Record name | Benzaldehyde, 2,6-dichloro-, hydrazone, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88141-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2,6-dichloro-, hydrazone, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Condensation Reactions for Primary Synthesis
The principal route for synthesizing 2,6-Dichlorobenzaldehyde (B137635) hydrazone is the direct condensation of 2,6-Dichlorobenzaldehyde with a hydrazine (B178648) compound. This reaction is a classic example of Schiff base formation.
The core reaction involves the nucleophilic attack of the terminal nitrogen of a hydrazine derivative on the electrophilic carbonyl carbon of 2,6-Dichlorobenzaldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The general chemical equation for this synthesis is:
C_7H_4Cl_2O (2,6-Dichlorobenzaldehyde) + R-NH-NH_2 (Hydrazine Derivative) → C_7H_5Cl_2N_2-R (2,6-Dichlorobenzaldehyde Hydrazone Derivative) + H_2O
The identity of the 'R' group on the hydrazine derivative determines the final functionality of the resulting hydrazone. The simplest form, this compound, is produced when hydrazine hydrate (B1144303) is used. ontosight.ai The presence of the two chlorine atoms on the benzene (B151609) ring makes the carbonyl carbon of 2,6-Dichlorobenzaldehyde particularly electrophilic, facilitating this reaction.
The efficiency and success of the synthesis are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and subsequent purification methods are critical for maximizing the yield and purity of the final product. ontosight.ai
The selection of a suitable solvent is crucial for the reaction. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly employed as they can effectively dissolve both the aldehyde and the hydrazine derivative. nih.gov Research on the synthesis of various hydrazones demonstrates the utility of ethanol in facilitating the condensation reaction. nih.govresearchgate.net In some procedures, the reaction mixture is simply dissolved in ethanol, indicating its role as a medium for the reactants to interact effectively. nih.gov Acidic solvents, or the addition of an acid catalyst, can also be used to protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. While patents for the synthesis of the precursor aldehyde mention acidic solvents like formic acid and acetic acid, for hydrazone formation, ethanol is a frequently cited choice. nih.govgoogle.com
Temperature plays a significant role in the reaction kinetics. Many hydrazone syntheses are carried out under reflux conditions to ensure the reaction proceeds to completion. For instance, procedures for analogous hydrazone derivatives often involve refluxing the ethanolic solution at temperatures around 78°C to 80°C. nih.govresearchgate.net The reaction time under these conditions can vary, with some syntheses being completed in as little as 15-40 minutes, while others may require several hours (e.g., 2 to 12 hours) to achieve a high yield. nih.govresearchgate.netnih.gov
Once the reaction is complete, the isolation and purification of the this compound product are essential. A common technique involves cooling the reaction mixture at room temperature, which often leads to the precipitation of the crude product as a solid. nih.gov This solid can then be collected by filtration. To achieve higher purity, recrystallization is the preferred method. Ethanol is a frequently used solvent for recrystallizing hydrazone products, effectively removing unreacted starting materials and by-products. nih.gov Thin-Layer Chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product. jconsortium.com
| Parameter | Condition | Purpose |
| Solvent | Ethanol, Methanol | Dissolves reactants and facilitates the reaction. |
| Temperature | 78-80°C (Reflux) | Increases reaction rate and drives to completion. nih.govresearchgate.net |
| Reaction Time | 15 minutes to 12 hours | Varies depending on specific reactants and desired yield. nih.govnih.gov |
| Isolation | Cooling/Precipitation | Separates the solid product from the reaction mixture. nih.gov |
| Purification | Recrystallization (from Ethanol) | Removes impurities to yield a pure final product. nih.gov |
Optimal Reaction Conditions and Yield Optimization Strategies
Synthesis of Functionalized this compound Derivatives
A wide array of functionalized this compound derivatives can be synthesized by varying the hydrazine-based reactant. This versatility allows for the creation of molecules with diverse chemical properties. The fundamental reaction remains the condensation between the aldehyde and the specific hydrazine derivative.
Notable examples of hydrazine derivatives used in these syntheses include:
Thiosemicarbazide (B42300): Reacts with 2,6-Dichlorobenzaldehyde to form 2,6-Dichlorobenzaldehyde thiosemicarbazone. jconsortium.comsigmaaldrich.com This derivative introduces a thiocarbamoyl group (-C(=S)NH2) to the hydrazone structure.
Methylhydrazine: Leads to the formation of 2,6-Dichlorobenzaldehyde methylhydrazone.
(4-Chloro-1-phthalazinyl)hydrazine: Yields 2,6-dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone, a more complex heterocyclic derivative. sigmaaldrich.com
(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazine: Results in the synthesis of 2,6-dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone. sigmaaldrich.com
C-cyanoformamidrazone derivatives: 2,6-Dichlorobenzaldehyde is also used as an intermediate in the synthesis of certain hydrazone derivatives of C-cyanoformamidrazone. lookchem.com
The synthesis of these functionalized derivatives generally follows the same optimal conditions outlined for the primary synthesis, including the use of alcoholic solvents and reflux temperatures.
| Hydrazine Derivative | Resulting Functionalized Hydrazone |
| Thiosemicarbazide | 2,6-Dichlorobenzaldehyde thiosemicarbazone jconsortium.comsigmaaldrich.com |
| (4-Chloro-1-phthalazinyl)hydrazine | 2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone sigmaaldrich.com |
| (4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazine | 2,6-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone sigmaaldrich.com |
| Methylhydrazine | 2,6-Dichlorobenzaldehyde {2-[2-(2,6-dichlorobenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone sigmaaldrich.com |
| C-cyanoformamidrazone | Hydrazone derivatives of C-cyanoformamidrazone lookchem.com |
Preparation of Hydrazinecarbothioamide Derivatives
The synthesis of hydrazinecarbothioamide derivatives of 2,6-Dichlorobenzaldehyde is a direct process involving the condensation of the aldehyde with a thiosemicarbazide. A notable example is the synthesis of (E)-2-(2,6-dichlorobenzylidene)hydrazinecarbothioamide. This reaction is typically carried out by reacting 2,6-Dichlorobenzaldehyde with thiosemicarbazide in a suitable solvent, such as ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the corresponding Schiff base, the hydrazinecarbothioamide derivative. The product can then be isolated and purified by standard laboratory techniques like filtration and recrystallization.
The reaction proceeds via a nucleophilic addition of the amino group of thiosemicarbazide to the carbonyl carbon of 2,6-Dichlorobenzaldehyde, followed by the elimination of a water molecule to form the characteristic C=N (azomethine) bond of the hydrazone.
Table 1: Synthesis of (E)-2-(2,6-dichlorobenzylidene)hydrazinecarbothioamide
| Reactants | Solvent | Reaction Condition | Product |
| 2,6-Dichlorobenzaldehyde, Thiosemicarbazide | Ethanol | Reflux | (E)-2-(2,6-dichlorobenzylidene)hydrazinecarbothioamide |
Synthesis of Carbohydrazide (B1668358) Derivatives (e.g., Adamantane-1-carbohydrazide (B96139) conjugates)
The synthesis of carbohydrazide derivatives, such as adamantane-1-carbohydrazide conjugates of 2,6-Dichlorobenzaldehyde, involves the condensation of a carbohydrazide with the aldehyde. Adamantane-1-carbohydrazide can be prepared from adamantane-1-carboxylic acid through esterification followed by hydrazinolysis. nih.gov
The general synthetic procedure involves reacting adamantane-1-carbohydrazide with a substituted benzaldehyde (B42025), in this case, 2,6-Dichlorobenzaldehyde, in a suitable solvent like ethanol. nih.govresearchgate.net The reaction mixture is typically refluxed for several hours. researchgate.net Upon cooling, the resulting hydrazone derivative often crystallizes out of the solution and can be collected by filtration. researchgate.net This method has been successfully applied to a variety of substituted benzaldehydes, indicating its applicability for the synthesis of the 2,6-dichloro-substituted analogue. nih.gov
The structure of these adamantane-hydrazone conjugates is characterized by the presence of the bulky adamantane (B196018) cage, the hydrazone linkage, and the substituted aromatic ring.
Table 2: General Synthesis of Adamantane-1-carbohydrazide Hydrazones
| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product Type |
| Adamantane-1-carbohydrazide | Substituted Benzaldehyde | Ethanol | Reflux | Adamantane-1-carbohydrazide Hydrazone |
Electrochemical Synthetic Approaches to Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of hydrazone derivatives, often avoiding the need for harsh reagents and simplifying work-up procedures. beilstein-journals.org These methods typically involve the anodic oxidation of hydrazones or their precursors to generate reactive intermediates that can undergo further transformations. beilstein-journals.org
While specific examples detailing the electrochemical synthesis of this compound derivatives are not prevalent in the literature, the general principles of electrochemical hydrazone synthesis are well-established. beilstein-journals.org For instance, the electrooxidative C(sp2)–H functionalization of aldehyde-derived hydrazones has been explored for the construction of various heterocyclic systems. beilstein-journals.org This involves the direct functionalization of the carbon atom of the C=N bond.
Another electrochemical approach involves the dehydrogenative cyclization of hydrazones to form fused heterocyclic systems. researchgate.net These reactions are typically carried out in an undivided cell with platinum electrodes and a suitable electrolyte. beilstein-journals.org The versatility of these electrochemical methods suggests their potential applicability for the synthesis of novel derivatives of this compound. beilstein-journals.org
Table 3: Overview of Electrochemical Approaches for Hydrazone Synthesis
| Electrochemical Method | Reactant Type | Key Transformation | Potential Product Type |
| Electrooxidative C(sp2)–H Functionalization | Aldehyde-derived Hydrazones | Direct functionalization of the C=N bond carbon | Functionalized Hydrazones |
| Dehydrogenative Cyclization | Hydrazones of 2-acylpyridines | Intramolecular cyclization | Fused Triazolopyridines |
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Identification of Key Functional Group Vibrations (C=N, N-H)
The FTIR spectrum of 2,6-Dichlorobenzaldehyde (B137635) hydrazone is characterized by the presence of specific vibrational frequencies corresponding to its key functional groups. The C=N (imine) stretch is a diagnostic peak for hydrazone formation. Typically, this stretching vibration is observed in the region of 1690-1640 cm⁻¹ uc.edu. For some hydrazones, this band can be found at slightly lower frequencies, around 1581 cm⁻¹ researchgate.net.
The N-H stretching vibrations of the primary amine group (-NH₂) in the hydrazone moiety are also prominent. These are typically observed as one or two bands in the region of 3550-3060 cm⁻¹ uc.edu. In some hydrazone derivatives, a weak intensity band for ν(N-H) vibrations can be seen around 3280 cm⁻¹ researchgate.net. The presence of hydrogen bonding can cause these bands to be broad specac.com.
| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) |
| N-H | Stretch | 3550-3060 uc.edu |
| C=N (Imine) | Stretch | 1690-1640 uc.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Chemical Shift Analysis and Multiplicity
The ¹H NMR spectrum of 2,6-Dichlorobenzaldehyde hydrazone reveals distinct signals for the different types of protons present in the molecule. The aromatic protons on the dichlorophenyl ring typically appear in the downfield region, generally between 6.5 and 8.5 ppm libretexts.org. Due to the substitution pattern, the aromatic protons would likely present as a multiplet.
The proton attached to the imine carbon (CH=N) is expected to resonate further downfield, typically in the range of 7.95-8.69 ppm researchgate.net, a region that can sometimes overlap with the aromatic signals. The protons of the -NH₂ group can appear over a wide range of chemical shifts, often from 1 to 5 ppm, and the signal can be broad due to quadrupole broadening and chemical exchange.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic (Ar-H) | 6.5 - 8.5 libretexts.org | Multiplet |
| Imine (CH=N) | 7.95 - 8.69 researchgate.net | Singlet or Doublet (depending on coupling) |
| Amine (NH₂) | 1 - 5 (variable) | Broad Singlet |
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, up to 200 ppm, which often allows for the resolution of individual carbon signals libretexts.org.
The imine carbon (C=N) of the hydrazone group is a key diagnostic signal and is expected to appear in the range of 138-162 ppm. The carbons of the dichlorophenyl ring will resonate in the aromatic region, typically between 110 and 150 ppm bhu.ac.in. The carbon atom attached to the imine group will be downfield in this range, while the carbons bearing the chlorine atoms will also be significantly shifted. For comparison, the aldehyde carbon of the parent 2,6-Dichlorobenzaldehyde appears at a much higher chemical shift, around 190-200 ppm bhu.ac.in.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-Cl) | 130 - 140 |
| Aromatic (C-H) | 120 - 135 |
| Aromatic (C-C=N) | 135 - 145 |
| Imine (C=N) | 138 - 162 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Molecular Ion Analysis and Fragmentation Patterns
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of hydrazones in mass spectrometry often involves cleavage of the N-N bond. Common fragmentation pathways for aromatic hydrazones can include the loss of NH₂, leading to a significant fragment ion. Further fragmentation of the aromatic ring, such as the loss of chlorine atoms or HCl, can also be expected.
| Ion | Description |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster due to two chlorine atoms. |
| [M - NH₂]⁺ | Fragment resulting from the cleavage of the N-N bond. |
| [M - Cl]⁺ | Fragment resulting from the loss of a chlorine atom. |
| [M - HCl]⁺ | Fragment resulting from the loss of hydrogen chloride. |
Based on a thorough review of available scientific literature, a detailed structural and spectroscopic analysis for the specific compound "this compound" is not publicly available. Searches for experimental data, including single-crystal X-ray diffraction and electronic spectroscopy, did not yield results for this specific molecule (C₇H₆Cl₂N₂).
The available research literature focuses on related but distinct derivatives, such as:
N,N′-Bis(2,6-dichlorobenzylidene)hydrazine: This is an azine molecule formed from a 2:1 condensation reaction between 2,6-dichlorobenzaldehyde and hydrazine (B178648). It is a different compound with the chemical formula C₁₄H₈Cl₄N₂.
Hydrazones derived from substituted hydrazines: This includes compounds where a substituted hydrazine (like 2,6-dichlorophenylhydrazine) is reacted with an aldehyde, resulting in a different molecular structure.
Acylhydrazones: These are derivatives where the hydrazine moiety is acylated, such as in N′-(2,6-Dichlorobenzylidene)-2-hydroxybenzohydrazide.
These related compounds possess unique crystallographic and spectroscopic properties that cannot be attributed to this compound. Due to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. The necessary experimental data for the specified sections and subsections for this exact compound is absent from the available literature.
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions and Product Formation (Oximes, Nitriles)
The oxidation of aldehyde hydrazones can lead to a variety of products, depending on the oxidant and reaction conditions. While direct oxidation of 2,6-dichlorobenzaldehyde (B137635) hydrazone is not extensively detailed in the provided search results, related transformations provide insight into potential pathways. For instance, the oxidation of aldehyde phenylhydrazones and p-nitrophenylhydrazones with benzeneseleninic anhydride (B1165640) has been shown to yield acylazo-derivatives rather than regenerating the parent aldehyde .
A more common transformation route involves the conversion of the parent aldehyde, 2,6-dichlorobenzaldehyde, to its corresponding oxime, which can then be dehydrated to form 2,6-dichlorobenzonitrile. This two-step process is a well-established method for nitrile synthesis google.comorganic-chemistry.org. The initial step is the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine (B1172632) hydrochloride to form 2,6-dichlorobenzaldehyde oxime google.com. Subsequent dehydration of the oxime, often using reagents like acetic anhydride, yields the nitrile google.com. The oxidation of aldoximes to nitrile oxides using hypervalent iodine reagents is another related reaction, which can then be trapped in cycloaddition reactions researchgate.net.
Table 1: Synthesis of 2,6-Dichlorobenzonitrile from 2,6-Dichlorobenzaldehyde
| Step | Reactants | Product | Reference |
| 1. Oximation | 2,6-Dichlorobenzaldehyde, Hydroxylamine hydrochloride | 2,6-Dichlorobenzaldehyde oxime | google.com |
| 2. Dehydration | 2,6-Dichlorobenzaldehyde oxime, Acetic anhydride | 2,6-Dichlorobenzonitrile | google.com |
Reduction Reactions and Derived Amine Synthesis
The reduction of hydrazones is a key method for the synthesis of the corresponding hydrazines, which can be further converted to amines. The C=N bond of the hydrazone is susceptible to reduction by various hydride reagents. A particularly effective method for the reduction of N,N-dimethylhydrazones involves the use of primary amine borane (B79455) complexes, which can be generated in situ nih.govnsf.gov. These reagents have shown high efficiency in reducing hydrazones to their corresponding hydrazines in excellent yields nih.govnsf.gov. Another method employs trimethylamine (B31210) borane in an acidic medium for the ionic hydrogenation of hydrazones to hydrazines unimi.it.
Recent advancements have also demonstrated the direct conversion of hydrazones to amines using transaminases. This biocatalytic approach is believed to proceed through the in-situ hydrolysis of the hydrazone to the aldehyde, which is then aminated by the enzyme nih.gov. This method offers a mild alternative to traditional chemical reductions nih.gov.
Table 2: Reagents for the Reduction of Hydrazones
| Reagent | Product Type | Key Features | References |
| Primary amine borane complexes | Hydrazines | High efficiency, in-situ generation | nih.govnsf.gov |
| Trimethylamine borane / Acid | Hydrazines | Ionic hydrogenation, selective for C=N | unimi.it |
| Transaminases | Amines | Biocatalytic, mild conditions | nih.gov |
Nucleophilic Substitution and Addition Reactions
The hydrazone functionality can participate in nucleophilic reactions. The nitrogen atoms of the hydrazone are nucleophilic, while the carbon of the C=N bond can be electrophilic. The equilibration of acylhydrazones, a process involving nucleophilic addition and elimination at the carbonyl group, can be catalyzed by nucleophiles like aniline (B41778) at biocompatible pH nih.gov. This dynamic covalent chemistry allows for the reversible formation of hydrazones nih.gov.
In the context of aromatic substitution, hydrazine (B178648) is a potent nucleophile. While not directly involving 2,6-dichlorobenzaldehyde hydrazone, studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine demonstrate a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds through the addition of hydrazine to the aromatic ring to form a Meisenheimer-type intermediate, followed by the elimination of the leaving group semanticscholar.org. The rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the solvent and the leaving group's basicity semanticscholar.org.
Radical Reactions and Perfluoroalkylation
Hydrazones are effective substrates in radical reactions, particularly for C-H functionalization. Visible-light-mediated photoredox catalysis has enabled the perfluoroalkylation of N-alkylhydrazones with perfluoroalkyl iodides nih.gov. This method provides efficient access to a range of perfluoroalkylated hydrazones nih.gov. The mechanism is proposed to involve the addition of a perfluoroalkyl radical to the azomethine carbon, followed by one-electron oxidation of the resulting hydrazyl radical and subsequent deprotonation nih.gov.
Furthermore, the visible-light-induced direct C-H bond difluoroalkylation of aldehyde-derived hydrazones has been developed nih.gov. This reaction proceeds under extremely mild conditions and exhibits a broad substrate scope nih.gov. Mechanistic studies suggest a novel aminyl radical/polar crossover mechanism, where the aminyl radical is oxidized to an aminyl cation via a single electron transfer process nih.gov. The use of perfluoroalkyl derivatives of the Togni reagent has also been reported for the perfluoroalkylation of hydrazones conicet.gov.ar.
Table 3: Radical Perfluoroalkylation of Hydrazones
| Method | Reagents | Key Mechanistic Feature | Reference |
| Visible-light photoredox catalysis | Perfluoroalkyl iodide | Free radical addition to C=N | nih.gov |
| Visible-light photoredox catalysis | (Difluoroalkylating agent) | Aminyl radical/polar crossover | nih.gov |
Cycloaddition Reactions
Hydrazones are valuable precursors for in-situ generation of 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings like pyrazolines and pyrazoles. The oxidation of hydrazones can lead to the formation of unstabilized diazo compounds. These diazo compounds can then react with electron-deficient alkenes in a [3+2] cycloaddition to yield a library of 2-pyrazolines cam.ac.uk.
Similarly, hydrazones can be converted to nitrile imines, which are also potent 1,3-dipoles. These nitrile imines can undergo cycloaddition with various dipolarophiles. For example, the reaction of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates has been used to synthesize 1,3,5-trisubstituted pyrazoles rsc.org. The synthesis of pyrazoles via the reaction of hydrazines with 1,3-dicarbonyl compounds (the Knorr synthesis) is a classic method, and multicomponent reactions that generate the necessary precursors in situ have expanded the scope of this transformation nih.govbeilstein-journals.org. Copper-catalyzed oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates also provides a route to multi-substituted pyrazoles nih.gov.
Wolff-Kishner Reaction Mechanism
The Wolff-Kishner reduction is a fundamental organic reaction used to convert the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (–CH2–) using hydrazine (H2NNH2) and a strong base, typically KOH, in a high-boiling solvent like ethylene (B1197577) glycol wikipedia.orglibretexts.org. The reaction proceeds via the formation of a hydrazone intermediate wikipedia.orglibretexts.orgbyjus.com. The use of a pre-formed hydrazone, such as this compound, can be advantageous, potentially leading to shorter reaction times and milder conditions wikipedia.orgbyjus.com.
The mechanism involves the following key steps:
Hydrazone Formation : The aldehyde or ketone reacts with hydrazine to form the hydrazone wikipedia.orglibretexts.orgbyjus.com.
Deprotonation : The weakly acidic N-H proton of the hydrazone is deprotonated by the strong base (e.g., an alkoxide) to form a hydrazone anion wikipedia.orglibretexts.org. This step is often the rate-determining step of the reaction wikipedia.org.
Protonation and Tautomerization : The resulting anion undergoes a concerted, solvent-mediated protonation at the carbon and deprotonation at the nitrogen to form a diimide (or diazene) intermediate wikipedia.org.
Second Deprotonation : The remaining N-H proton of the diimide is deprotonated by the base masterorganicchemistry.com.
Elimination of Nitrogen : The resulting anion collapses, irreversibly eliminating a molecule of highly stable nitrogen gas (N2) to form a carbanion wikipedia.orglibretexts.orgalfa-chemistry.com. The formation of nitrogen gas is the thermodynamic driving force for the reaction libretexts.orgalfa-chemistry.com.
Final Protonation : The carbanion is rapidly protonated by the solvent to yield the final alkane product wikipedia.orglibretexts.orgbyjus.com.
Due to the highly basic conditions, the Wolff-Kishner reduction is not suitable for base-sensitive substrates wikipedia.org.
Influence of Chlorine Substituents on Reactivity and Transition States
The two chlorine atoms at the ortho-positions of the benzaldehyde (B42025) moiety in this compound exert a strong influence on its chemical reactivity. These halogen substituents are electron-withdrawing through induction and electron-donating through resonance. However, due to their position, the inductive effect typically dominates, leading to a significant impact on the electron density of the hydrazone functional group.
The electron-withdrawing nature of the chlorine atoms decreases the electron density on the aromatic ring and, consequently, on the carbon atom of the C=N bond of the hydrazone. This reduction in electron density makes the imine carbon more electrophilic. Theoretical and computational studies on substituted hydrazones have shown that electron-withdrawing groups can alter the energy barriers of reactions. For this compound, this increased electrophilicity can facilitate nucleophilic attack at the imine carbon.
Furthermore, the steric bulk of the two ortho-chlorine atoms can influence the geometry of the transition states in its reactions. This steric hindrance can affect the approach of reactants, potentially leading to different stereochemical outcomes or reaction rates compared to less substituted hydrazones. Computational studies on related systems have demonstrated that substituents can significantly alter the geometry and energy of transition states in reactions involving hydrazones. While specific computational data for this compound is not extensively available in the reviewed literature, the general principles of substituent effects on hydrazone reactivity suggest that the chlorine atoms will play a key role in dictating the mechanistic pathways.
The presence of electron-withdrawing groups like chlorine on the phenyl ring of a hydrazone can also influence the stability of intermediates formed during a reaction. For instance, in reactions proceeding through anionic intermediates, the electron-withdrawing nature of the chlorine atoms can help to stabilize the negative charge, thereby lowering the activation energy of the reaction.
| Feature | Influence of 2,6-Dichloro Substitution |
| Electronic Effect | Strong electron-withdrawing inductive effect. |
| Effect on Imine Carbon | Increased electrophilicity. |
| Steric Effect | Significant steric hindrance around the hydrazone moiety. |
| Transition State | Altered geometry and energy due to electronic and steric factors. |
| Intermediate Stability | Potential stabilization of anionic intermediates. |
Participation in Multi-Component Reactions (e.g., Mannich Type Reactions, Allylation)
Hydrazones are versatile building blocks in organic synthesis and are known to participate in a variety of multi-component reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product.
Mannich-Type Reactions:
The Mannich reaction is a classic three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. Hydrazones can act as the active hydrogen component in Mannich-type reactions. The reaction of a hydrazone with an iminium ion, generated in situ from an aldehyde and an amine, leads to the formation of a new C-C bond.
For this compound, its participation in a Mannich-type reaction would be influenced by the electronic effects of the chlorine substituents. The electron-withdrawing nature of the chlorine atoms can increase the acidity of the N-H proton of the hydrazone, facilitating its deprotonation to form a nucleophilic species. However, the steric hindrance from the ortho-chlorine atoms might retard the rate of reaction with the bulky iminium ion. Studies on the Mannich reaction of various hydrazones have shown that the reaction conditions can be optimized to achieve good yields, even with substituted hydrazones. While specific examples involving this compound are not prevalent in the literature, its general reactivity pattern suggests it would be a viable substrate under appropriate conditions.
Allylation Reactions:
Allylation reactions involve the introduction of an allyl group into a molecule. While the direct allylation of the hydrazone nitrogen is less common, the carbon atom of the C=N bond in this compound, being electrophilic, could potentially react with a suitable allylating agent. More commonly, hydrazones can be converted into other reactive intermediates that then undergo allylation.
The reactivity of this compound in such multi-component reactions would be a balance between the electronically activating effect of the chlorine atoms and their sterically hindering nature.
| Reaction Type | Role of this compound | Expected Influence of Substituents |
| Mannich-Type Reaction | Active hydrogen component (nucleophile after deprotonation). | Increased N-H acidity (electronic effect); potential steric hindrance. |
| Allylation | Potential electrophile at the imine carbon. | Increased electrophilicity of the imine carbon. |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure and energetics of hydrazone derivatives. orientjchem.org Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p) or CAM-B3LYP/6-311G++(2d,2p), to optimize molecular geometries and evaluate thermodynamic properties in the gas phase. orientjchem.orgnih.gov
Calculation of Activation Energies and Free-Energy Profiles
DFT calculations are instrumental in elucidating reaction mechanisms by determining the activation energies and free-energy profiles of chemical transformations. For reactions involving hydrazones, computational methods can map the energy landscape from reactants to products, identifying transition states and intermediates. This analysis provides a quantitative measure of the kinetic feasibility of a reaction pathway. While specific activation energy profiles for reactions of 2,6-Dichlorobenzaldehyde (B137635) hydrazone are not extensively detailed in the available literature, the general methodology is widely applied to understand the reactivity of the hydrazone functional group.
Analysis of Intermediate Stabilization (e.g., Zwitterionic Azomethine Ylides)
The stabilization of reactive intermediates is a key factor in many organic reactions. In the context of hydrazone chemistry, DFT can be employed to analyze the structure and stability of intermediates such as zwitterionic azomethine ylides. These studies involve examining the charge distribution, molecular orbital interactions, and geometric parameters of the intermediate species to understand the factors contributing to their stabilization. This theoretical insight is critical for predicting the course and outcome of reactions where such intermediates are proposed.
Conformational Analysis and Energy Minimization
The presence of the azomethine group (C=N) in hydrazones allows for the existence of multiple conformers. nih.gov DFT calculations are used to perform conformational analysis and identify the most stable geometric arrangement of the molecule through energy minimization. nih.gov For instance, studies on various hydrazone derivatives investigate different possible conformations to find the most stable structure, which is then used for further analysis of electronic and spectroscopic properties. nih.gov This is crucial as the molecular conformation can significantly influence its reactivity and intermolecular interactions. The relative stabilities of different conformers are determined by comparing their computed total energies. wayne.edu
Molecular Docking and Interaction Energy Calculations
Molecular docking and the calculation of interaction energies are powerful computational techniques used to understand how molecules interact with each other, particularly within a crystal lattice or at a biological target's active site. nih.govechemcom.com
Pairwise Interaction Energies in Crystal Structures (Electrostatic, Polarization, Dispersion, Exchange–Repulsion)
The stability of a molecular crystal is governed by a complex network of intermolecular interactions. Computational chemistry allows for the quantification of these interactions by calculating the pairwise energies between molecules in the crystal lattice. These energies are typically decomposed into four key components: electrostatic, polarization, dispersion, and exchange-repulsion.
In a computational study of a copper(II) complex containing a ligand derived from 2,6-dichlorobenzaldehyde, the interaction energies were analyzed. The results indicated that the interaction energies are largely dominated by dispersion forces. nih.gov The most significant stabilizing interaction in the copper(II) complex was identified as a Cu···Cl contact. nih.gov
| Interaction Type | Description |
|---|---|
| Electrostatic | Arises from the interaction between the static charge distributions of the molecules. |
| Polarization | Represents the interaction between the permanent charge distribution of one molecule and the induced dipole of another. |
| Dispersion | A quantum mechanical attraction arising from instantaneous fluctuations in electron density (van der Waals forces). |
| Exchange–Repulsion | A short-range repulsive force that prevents molecules from interpenetrating (Pauli repulsion). |
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Studies on related crystal structures containing the 2,6-dichlorobenzaldehyde moiety provide insight into the typical interactions. For example, in the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, H···H contacts make the largest contribution to the Hirshfeld surface, followed by C···H/H···C and Cl···H/H···Cl contacts. nih.gov Similarly, in cobalt(II) and copper(II) complexes with a ligand derived from 2,6-dichlorobenzaldehyde, Cl···H/H···Cl contacts were found to make significant contributions, diminishing the relative role of H···H interactions. nih.gov
| Intermolecular Contact | Contribution in Pyridazinone Derivative (%) nih.gov | Contribution in Cobalt(II) Complex (%) nih.gov | Contribution in Copper(II) Complex (%) nih.gov |
|---|---|---|---|
| H···H | 37.9 | 26.2 | 30.5 |
| C···H/H···C | 18.7 | Not specified | Not specified |
| Cl···H/H···Cl | 16.4 | 25.8 | 24.9 |
| O···H/H···O | 6.5 | Not specified | Not specified |
| Cl···C/C···Cl | 6.7 | Not specified | Not specified |
| N···H/H···N | 4.8 | Not specified | Not specified |
These analyses collectively demonstrate that while hydrogen bonds are present, weaker interactions such as van der Waals forces and halogen contacts play a crucial role in the supramolecular assembly of crystals containing the 2,6-dichlorobenzaldehyde fragment.
Frontier Molecular Orbital (FMO) Calculations for Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's electronic properties and its propensity to engage in chemical reactions.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. google.com
For hydrazone derivatives, DFT calculations are commonly employed to determine these FMO energies. For instance, in a study on related thiazole-based hydrazones, calculations were performed using the B3PW91 functional with a 6-311G(d,p) basis set. nih.gov The analysis revealed that substitutions on the aryl rings significantly influence the HOMO-LUMO gap. For example, the introduction of an electron-donating group can raise the HOMO energy level, while an electron-withdrawing group can lower the LUMO energy, both leading to a smaller energy gap and enhanced reactivity. nih.gov
In a theoretical study of a hydrazone compound, the HOMO was found to be distributed over the C-C and C-H bonds, indicating antibonding character, while the LUMO was delocalized across the molecule, showing bonding character. nih.gov The calculated HOMO-LUMO energy gap for a related Schiff base, N-(p-diethylaminobenzylidene)p-nitroaniline, was found to be 2.94 eV, indicating significant potential for charge transfer within the molecule. sigmaaldrich.com For a series of thiazole-hydrazones, the calculated energy gaps ranged from 3.595 eV to 4.123 eV. nih.gov The compound with the smallest gap, TCAH8 (3.595 eV), was predicted to have the most significant nonlinear optical (NLO) response, highlighting the link between the FMO gap and molecular properties. nih.gov
Table 1: Representative Frontier Molecular Orbital (FMO) Data for Analogous Hydrazone Compounds This table presents data from related hydrazone compounds to illustrate the typical values obtained from FMO calculations, as specific data for 2,6-Dichlorobenzaldehyde hydrazone is not available in the cited literature.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method |
|---|---|---|---|---|
| Thiazole-Hydrazone (TCAH3) nih.gov | -5.996 | -2.008 | 3.898 | B3PW91/6-311G(d,p) |
| Thiazole-Hydrazone (TCAH8) nih.gov | -5.697 | -2.102 | 3.595 | B3PW91/6-311G(d,p) |
| N-(p-diethylaminobenzylidene)p-nitroaniline sigmaaldrich.com | - | - | 2.94 | B3LYP/6-311G |
Note: The specific HOMO and LUMO energy values for individual compounds can vary significantly based on the substituent groups and the computational methods used.
These calculations provide a theoretical framework for understanding the electronic structure of this compound and predicting its reactivity in various chemical environments.
Validation of Experimental Data through Computational Methods
Computational methods serve as a powerful complement to experimental techniques, offering a means to validate and interpret empirical data. The synergy between theoretical calculations and experimental results provides a more complete and robust understanding of a molecule's structure and properties.
For Schiff bases and hydrazones, DFT calculations are frequently used to validate data obtained from spectroscopic and crystallographic analyses. For instance, the optimized molecular geometry from DFT calculations can be compared with bond lengths and angles determined by single-crystal X-ray diffraction. In a study on two polymorphs of a Schiff base derived from 2,6-dichlorobenzaldehyde, DFT calculations were used to determine that one polymorph was more stable than the other by 4.1 kJ/mol, providing a theoretical basis for the experimental observation of different crystal structures. science.gov
Furthermore, theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, scaling factors can be applied to achieve excellent agreement. This correlation allows for a confident assignment of spectral bands to specific vibrational modes of the molecule. For example, in the study of (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline, calculated vibrational frequencies showed good agreement with the experimental FT-IR data, aiding in the detailed assignment of the spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts, when compared to experimental spectra, can confirm structural assignments and provide insights into the electronic environment of the nuclei. The theoretical chemical shifts for (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline were reported to be in good agreement with the experimental values. nih.gov
Finally, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra. The calculated maximum absorption wavelengths (λ_max) can be compared with those obtained from UV-Vis spectroscopy. science.gov For a series of hydrazone derivatives, TD-DFT calculations helped to rationalize the observed bathochromic (red) shifts in the UV-Vis spectra upon certain chemical substitutions. nih.gov This validation of experimental electronic spectra with theoretical calculations confirms the nature of the electronic transitions occurring within the molecule, often corresponding to HOMO→LUMO transitions.
Table 2: Comparison of Experimental and Computational Data for an Analogous Schiff Base This table illustrates the validation process using data for (E)-2-((2,6-dichlorobenzylidene)amino)benzonitrile, a related Schiff base, as a representative example.
| Property | Experimental Value | Calculated Value | Method | Reference |
|---|---|---|---|---|
| Crystal Structure Angle | Polymorph I: 4.81°, Polymorph II: 82.27° | Two conformations within <1 kJ/mol | MP2/cc-pVDZ | science.gov |
| Relative Stability | - | Polymorph II is 4.1 kJ/mol more stable | DFT (Periodic) | science.gov |
Through this iterative process of comparing calculated results with experimental findings, a highly detailed and validated model of the molecular and electronic structure of compounds like this compound can be constructed.
Coordination Chemistry and Metal Complexation
Ligand Properties of 2,6-Dichlorobenzaldehyde (B137635) Hydrazone
Hydrazones, as a class of compounds, are characterized by the >C=N-NH- group and are formed by the condensation of a hydrazine (B178648) derivative with an aldehyde or ketone. bg.ac.rs Their coordination ability is one of their most important chemical properties.
2,6-Dichlorobenzaldehyde hydrazone typically acts as a bidentate or tridentate ligand. Coordination generally occurs through the azomethine nitrogen atom and the oxygen atom from the enolic form of the hydrazone. edu.krdnih.govresearchgate.net The presence of lone pairs of electrons on these atoms facilitates the formation of coordinate bonds with metal ions.
In solution, hydrazone ligands can exist in a tautomeric equilibrium between the keto form (C=O) and the enol form (C-OH). nih.gov During complexation, the ligand often coordinates to the metal ion in its deprotonated enolic form. This results in the formation of a stable five or six-membered chelate ring. The chelation involves the azomethine nitrogen and the enolate oxygen, which act as the primary donor sites. nih.govbme.hu In some cases, depending on the specific hydrazone structure and the reaction conditions, the terminal nitrogen of the hydrazone moiety can also participate in coordination, leading to tridentate behavior. jptcp.com
The hydrazone moiety (–C=N–NH–) is crucial to the chelating capabilities of the ligand. Its ability to undergo keto-enol tautomerism allows it to act as a monobasic ligand after deprotonation, forming strong coordinate bonds with the metal center. nih.govnih.gov The formation of the chelate ring with the metal ion significantly enhances the stability of the resulting complex compared to the free ligand. This increased stability is a manifestation of the "chelate effect."
Furthermore, upon coordination, electron density is delocalized over the newly formed chelate ring. This delocalization can influence the electronic properties of both the metal ion and the ligand, which in turn affects the spectroscopic and geometric properties of the complex. mdpi.com The interaction between the metal and the ligand can increase the lipophilicity of the system, a property that is often explored in the context of biological applications. mdpi.com
Synthesis of Transition Metal Complexes
The synthesis of metal complexes with this compound follows established methods for hydrazone ligands, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition metal complexes of Nickel(II), Cobalt(II), Copper(II), and Zinc(II) with hydrazone ligands have been extensively synthesized and studied. jptcp.comresearchgate.netajol.info The reaction of this compound with salts of these metals, such as chlorides or acetates, yields stable complexes. nih.govresearchgate.netajol.info The stoichiometry of these complexes is often found to be in a 1:2 (metal:ligand) ratio, although 1:1 ratios are also possible. nih.govbme.hu The resulting complexes are typically colored, microcrystalline powders that are stable at room temperature and often soluble in organic solvents like DMF or DMSO but insoluble in water. researchgate.netajol.info
The general methodology for synthesizing these metal complexes involves a condensation reaction. A common procedure is as follows:
Ligand Preparation : The this compound ligand is first synthesized, for instance, through the condensation of 2,6-dichlorobenzaldehyde with a hydrazine derivative in an alcoholic solvent like ethanol (B145695) or methanol (B129727). bg.ac.rsresearchgate.net
Complexation : An alcoholic solution of the this compound ligand is then reacted with an aqueous or alcoholic solution of the desired metal salt (e.g., NiCl₂, Co(OAc)₂, CuCl₂, Zn(OAc)₂). nih.gov
Reflux and Isolation : The reaction mixture is typically refluxed for several hours (e.g., 2-4 hours) on a steam or water bath. nih.govjptcp.compsu.edu Upon cooling, the solid metal complex precipitates out of the solution.
Purification : The precipitated complex is then filtered, washed with the solvent (e.g., ethanol) and sometimes a non-polar solvent like diethyl ether to remove any unreacted starting materials, and finally dried in a vacuum desiccator. nih.govpsu.edu
The molar ratio used in the synthesis is commonly two moles of the hydrazone ligand to one mole of the metal salt to facilitate the formation of [M(L)₂] type complexes. jptcp.com
Structural and Spectroscopic Characterization of Metal Complexes
To elucidate the structure of the synthesized complexes and confirm the coordination of the ligand to the metal ion, various spectroscopic techniques are employed.
The coordination of the this compound ligand to metal ions like Ni(II), Co(II), Cu(II), and Zn(II) is confirmed by analyzing the shifts in the characteristic bands of the FT-IR spectrum. The electronic spectra (UV-Vis) provide information about the geometry of the complexes.
FT-IR Spectroscopy:
ν(C=O) band : In the spectrum of the free ligand, a strong band corresponding to the carbonyl group (C=O) is observed around 1650 cm⁻¹. Upon complexation, this band either disappears or shifts to a lower frequency, indicating the enolization of the carbonyl group and its coordination to the metal ion through the enolic oxygen. nih.gov
ν(C=N) band : The azomethine group (C=N) band, typically seen around 1605-1625 cm⁻¹ in the free ligand, shifts to a lower wavenumber in the spectra of the complexes. nih.govbme.hu This shift confirms the coordination of the azomethine nitrogen to the metal center.
New Bands : The formation of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of complexation.
Interactive Data Table: Characteristic FT-IR Spectral Data (cm⁻¹) for Hydrazone Complexes
| Compound/Complex Type | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) | Reference |
| Free Hydrazone Ligand (Typical) | ~3174 | ~1650 | ~1605 | - | - | nih.gov |
| Metal Complexes (Typical) | Disappears or shifts | Shifts to ~1600-1627 | Shifts to lower frequency | ~500-580 | ~420-480 | nih.gov |
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes, usually recorded in DMSO or DMF, show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d electronic transitions of the central metal ion. The position and number of the d-d transition bands are indicative of the coordination geometry of the complex.
Cu(II) Complexes : Often exhibit a broad band in the visible region, which is characteristic of a distorted octahedral or square planar geometry. laujet.com
Ni(II) Complexes : Typically show multiple absorption bands in the visible and near-IR regions, which can suggest an octahedral or square planar geometry. laujet.comresearchgate.netrsc.org
Co(II) Complexes : The electronic spectra can help distinguish between tetrahedral and octahedral geometries. laujet.comrsc.org
Zn(II) Complexes : As Zn(II) has a d¹⁰ configuration, no d-d transitions are observed. The spectra are usually dominated by ligand-to-metal charge transfer bands. jptcp.com
Interactive Data Table: Electronic Spectral Data and Proposed Geometries for Hydrazone Complexes
Coordination Geometry Determination (e.g., Octahedral, Square Pyramidal)
The geometry of a metal complex is fundamental to its properties and is dictated by the metal ion's coordination number and the ligand's denticity. Hydrazones, including the 2,6-dichlorobenzaldehyde derivative, can exhibit keto-enol tautomerism, allowing them to coordinate to metal ions in either a neutral or deprotonated form. researchgate.netmtct.ac.in
In its thiosemicarbazone form, (E)-2-(2,6-dichlorobenzylidene)hydrazinecarbothioamide can act as a bidentate or tridentate ligand. Coordination typically occurs through the azomethine nitrogen and the sulfur atom of the thiocarbonyl group (thione form) or the deprotonated thiol group (thiol form). nih.govmdpi.com This chelation can lead to various coordination geometries, which are often inferred from a combination of spectroscopic and magnetic susceptibility data.
Commonly observed geometries for transition metal complexes with hydrazone-type ligands include:
Octahedral: Often seen with metals like Co(II), Ni(II), and Fe(III), this geometry involves six donor atoms surrounding the central metal ion. researchgate.netchemistryjournal.net For a bidentate ligand like the title compound, a typical formula would be [M(L)₂X₂], where L is the hydrazone, and X is a monodentate ligand like a halide or water molecule.
Square Pyramidal: This geometry is frequently proposed for oxovanadium(IV) complexes, which contain the VO²⁺ core. chemistryjournal.net Magnetic moment measurements are crucial for identifying this geometry.
Square Planar: This is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). researchgate.netnih.gov The resulting complexes are often diamagnetic.
Tetrahedral: Typically formed with d¹⁰ ions like Zn(II) or under specific steric conditions with other metals.
Without single-crystal X-ray data for a this compound complex, the exact geometry must be proposed based on these indirect methods. For instance, studies on analogous hydrazone complexes have successfully used magnetic susceptibility and electronic spectra to suggest six-coordinated geometries for Co(II) and Ni(II) complexes and square-pyramidal geometry for VO(IV) complexes. chemistryjournal.netresearchgate.net
UV-Vis, IR, NMR, ESR, and Mass Spectroscopic Analysis of Complexes
Spectroscopic techniques are indispensable for elucidating the structure of metal complexes and confirming the coordination of the ligand.
Infrared (IR) Spectroscopy IR spectroscopy provides direct evidence of ligand coordination by monitoring shifts in the vibrational frequencies of key functional groups. Upon complexation of a hydrazone like (E)-2-(2,6-dichlorobenzylidene)hydrazinecarbothioamide, characteristic changes are observed. jconsortium.com The disappearance of the ν(N-H) band can indicate deprotonation, while a shift in the ν(C=N) (azomethine) band points to its involvement in coordination. jptcp.com Furthermore, changes in the ν(C=S) band and the appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) vibrations confirm chelation. nih.gov
Interactive Table: Typical IR Spectral Band Shifts in Hydrazone Complexation
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Change Upon Complexation | Implication |
|---|---|---|---|
| N-H (Hydrazinic) | ~3200-3300 | Broadens, shifts, or disappears | Involvement in H-bonding or deprotonation for coordination. |
| C=N (Azomethine) | ~1600-1630 | Shifts to lower or higher frequency | Coordination of the azomethine nitrogen to the metal center. |
| C=S (Thione) | ~800-850 | Shifts to lower frequency | Coordination of the sulfur atom. |
| M-N (Metal-Nitrogen) | Not Present | Appears at ~400-550 | Direct evidence of metal-nitrogen bond formation. jptcp.com |
¹H NMR Spectroscopy In the ¹H NMR spectrum of the free ligand, the proton of the N-H group gives a characteristic signal that often disappears upon complexation with the metal ion, indicating deprotonation to the thiol form. jptcp.com Protons adjacent to the coordination sites, such as the azomethine proton (-CH=N-), typically experience a downfield or upfield shift, providing further evidence of a changed electronic environment due to coordination. chemicalbook.com
UV-Visible Spectroscopy The electronic spectra of hydrazone ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N chromophore. nih.gov Upon complexation, these bands may shift (bathochromic or hypsochromic shifts). More importantly, new bands often appear in the visible region. These can be assigned to d-d transitions within the metal's d-orbitals or to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer transitions. edu.krd The position and intensity of these bands provide valuable information about the coordination geometry of the metal ion. chemistryjournal.net
Electron Spin Resonance (ESR) Spectroscopy ESR spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II) or VO(IV). The ESR spectrum provides detailed information about the electronic environment of the unpaired electron, allowing for the determination of g-values and hyperfine coupling constants. These parameters can help elucidate the geometry of the complex and the nature of the metal-ligand bonds. chemistryjournal.net
Mass Spectrometry Mass spectrometry is used to confirm the molecular weight of the newly formed complexes. The molecular ion peak in the mass spectrum helps to establish the stoichiometry of the complex, for example, whether it has a 1:1 or 1:2 metal-to-ligand ratio. researchgate.net
Single-Crystal X-ray Diffraction of Metal Chelates
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov
Although no SC-XRD studies have been reported specifically for complexes of this compound, data from related structures are highly informative. For example, the crystal structure of a ruthenium complex with benzaldehyde (B42025) thiosemicarbazone revealed that the ligand coordinates through the hydrazinic nitrogen and the sulfur atom, forming a strained four-membered chelate ring. nih.gov In another study, a binuclear palladium complex was found to have a distorted square-planar arrangement around each metal center. nih.gov An X-ray structure of a dimetallic iron(II) hydrazone showed the presence of both syn and anti rotamers in the crystal lattice. researchgate.net These examples highlight the detailed structural insights that SC-XRD could provide for complexes of this compound, confirming the coordination mode and unambiguously establishing the geometry.
Theoretical Studies of Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), have become vital tools for complementing experimental results in coordination chemistry. researchgate.net For complexes of ligands like this compound, DFT calculations can provide deep insights into their electronic structure and stability. researchgate.net
Key applications of theoretical studies include:
Geometry Optimization: DFT can be used to predict the most stable three-dimensional structure of a complex, which can then be compared with experimental data from X-ray diffraction. researchgate.net
Electronic Structure Analysis: Calculations can determine the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
Vibrational Frequency Calculation: Theoretical IR spectra can be calculated and compared with experimental spectra to aid in the assignment of vibrational bands, confirming the coordination mode.
Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis can be employed to investigate the nature and strength of the metal-ligand bonds, quantifying the charge transfer between the metal and the ligand. researchgate.net
While specific DFT studies on this compound complexes are not available, research on similar systems demonstrates the power of these methods to explain electronic properties and rationalize the coordination behavior observed experimentally. researchgate.netresearchgate.net
Role in Modulating Biochemical Pathways via Metal Ion Complexation
Hydrazones and their metal complexes are of great interest for their wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. researchgate.netnih.gov The biological action of these compounds is often significantly enhanced upon coordination to a metal ion. jconsortium.com
According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion and increases the lipophilicity of the organic ligand. This enhanced lipophilicity allows the complex to more easily penetrate the lipid layers of cell membranes, thereby increasing its bioavailability and efficacy at the target site. researchgate.net
Metal complexes of this compound derivatives can modulate biochemical pathways through several mechanisms:
Enzyme Inhibition: Many enzymes require metal ions as cofactors. A hydrazone complex can interfere with these enzymes by either binding to the active site or by displacing the essential metal ion. For example, hydrazone complexes have shown potent inhibitory activity against enzymes like urease. jptcp.com
DNA Interaction: The complex can bind to DNA through intercalation (inserting between the base pairs), groove binding, or covalent binding, which can disrupt DNA replication and transcription processes, leading to cytotoxic effects against cancer cells or microbes. chemistryjournal.netresearchgate.net
Modulation of Redox Processes: Redox-active metal complexes (e.g., those of copper or iron) can participate in the generation of reactive oxygen species (ROS) inside cells. The resulting oxidative stress can damage cellular components like DNA, proteins, and lipids, inducing cell death. chemistryjournal.net
The report of biofilm studies on the thiosemicarbazone derivative of 2,6-dichlorobenzaldehyde suggests its potential as an antimicrobial agent, a function that is intrinsically linked to its ability to form metal complexes and interfere with microbial biochemical pathways. jconsortium.com The design of such complexes offers a promising strategy for developing new therapeutic agents.
Applications in Advanced Organic Synthesis and Materials Science
Intermediate in the Synthesis of Diverse Organic Compounds
2,6-Dichlorobenzaldehyde (B137635) hydrazone serves as a crucial intermediate in the creation of various organic compounds. ontosight.aiontosight.ai The presence of the hydrazone functional group (C=N-NH2) and the two chlorine atoms on the benzene (B151609) ring allows for a range of chemical transformations. ontosight.ai It can be synthesized through the reaction of 2,6-dichlorobenzaldehyde with hydrazine (B178648) in a suitable solvent. ontosight.ai The reactivity of this hydrazone makes it a valuable starting material for constructing more complex molecular architectures.
One notable application is in the synthesis of substituted (2,6-dichlorobenzylideneamino)guanidines. lookchem.com These compounds have demonstrated antihypertensive activity, highlighting the role of 2,6-dichlorobenzaldehyde and its derivatives in medicinal chemistry. lookchem.com Furthermore, it is used to create hydrazone derivatives of C-cyanoformamidrazone, which also exhibit antihypertensive properties. lookchem.com
Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The structural motifs derived from 2,6-dichlorobenzaldehyde hydrazone are found in various pharmaceutical compounds. ontosight.aiontosight.ai Hydrazones, as a class, are recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ainih.gov The specific structure of this compound, with its dichloro-substituted phenyl ring, can be a key pharmacophore in the design of new therapeutic agents. ontosight.ai
Research has shown that hydrazide-hydrazone derivatives are present in many bioactive molecules and exhibit a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal actions. nih.gov The synthesis of novel benzimidazole-hydrazone derivatives, for example, has yielded compounds with moderate to strong antibacterial activities against various strains of bacteria. researchgate.net
Synthesis of Agrochemicals and Pesticide Intermediates
In the field of agriculture, 2,6-dichlorobenzaldehyde and its derivatives are important intermediates for the production of agrochemicals. google.comgoogle.com For instance, 2,6-dichlorobenzaldehyde is a precursor in the synthesis of benzoylurea (B1208200) compounds, which include pesticides like hexaflumuron, diflubenzuron, and lufenuron. google.comgoogle.com These compounds function by interfering with the synthesis of chitin (B13524) in insects, a process vital for their growth and development.
Furthermore, 2,6-dichlorobenzaldehyde is used in the manufacture of the herbicide 2,6-dichlorobenzonitrile. google.comgoogle.com A patented application also describes the use of 2,6-dichlorobenzaldehyde tetrahydro-2-furoyl hydrazone as a ripening agent for sugarcane, demonstrating its utility in enhancing crop yields. google.co.ug
Role in Dye and Pigment Production
The chemical structure of 2,6-dichlorobenzaldehyde is also utilized in the synthesis of dyes. google.comgoogle.com Specifically, it is an intermediate in the production of acid media bleach blue b, a type of dyestuff. google.comgoogle.com The chromophoric properties of molecules derived from this compound are of interest in the development of new colorants.
Formation of Complex Heterocyclic Compounds
The reactivity of the hydrazone moiety in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. These ring systems are fundamental scaffolds in many biologically active molecules.
Pyrazolines and Pyrazoles
Pyrazolines and pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized through the reaction of hydrazines or hydrazones with appropriate precursors. youtube.comhilarispublisher.comchim.it
One method for pyrazoline synthesis involves the [3+2] dipolar cycloaddition reaction. For example, 2,6-dichlorobenzaldehyde phenylhydrazone has been shown to produce a high yield of pyrazoline (81%) through an electrochemical synthesis method. uni-mainz.de This process involves the in-situ formation of a nitrile imine from the hydrazone, which then reacts with an alkene. uni-mainz.de Another common route is the condensation of α,β-unsaturated ketones with hydrazine derivatives. chim.itdergipark.org.tr
Pyrazoles can be synthesized from pyrazoline intermediates through oxidation. organic-chemistry.orgorganic-chemistry.org A one-pot synthesis can involve the condensation of aldehydes and hydrazine monohydrochloride to form pyrazolines, which are then oxidized in situ to yield pyrazoles. organic-chemistry.orgorganic-chemistry.org Other methods include the reaction of β,γ-unsaturated hydrazones via aerobic oxidative cyclization. organic-chemistry.org
The following table summarizes a study on the electrochemical synthesis of pyrazolines from various aldehyde phenylhydrazones, including a derivative of 2,6-dichlorobenzaldehyde.
| Entry | Aldehyde Phenylhydrazone | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) phenylhydrazone | 1,3,5-Triphenyl-2-pyrazoline | 75 |
| 2 | 4-Fluorobenzaldehyde phenylhydrazone | 5-(4-Fluorophenyl)-1,3-diphenyl-2-pyrazoline | 76 |
| 3 | 4-Chlorobenzaldehyde phenylhydrazone | 5-(4-Chlorophenyl)-1,3-diphenyl-2-pyrazoline | 70 |
| 4 | 4-Bromobenzaldehyde phenylhydrazone | 5-(4-Bromophenyl)-1,3-diphenyl-2-pyrazoline | 61 |
| 5 | 2,6-Dichlorobenzaldehyde phenylhydrazone | 5-(2,6-Dichlorophenyl)-1,3-diphenyl-2-pyrazoline | 81 |
| 6 | 4-Nitrobenzaldehyde phenylhydrazone | 5-(4-Nitrophenyl)-1,3-diphenyl-2-pyrazoline | 53 |
Table adapted from research on the electrochemical synthesis of pyrazolines. uni-mainz.de
Oxadiazolines, Azetidinones, and Thiazolidinones
This compound can also serve as a starting material for other important heterocyclic rings.
Oxadiazolines: 1,3,4-Oxadiazoline derivatives can be synthesized from hydrazide-hydrazones. nih.govjournalagent.com The process often involves the cyclization of a hydrazide-hydrazone in the presence of a reagent like acetic anhydride (B1165640). nih.govjournalagent.com These compounds are of interest due to their potential antimicrobial activities. nih.gov
Azetidinones: Also known as β-lactam rings, azetidin-2-ones are a core structural feature of many important antibiotics. nih.gov One synthetic route to azetidinones is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. Hydrazones can be converted to the corresponding imines, which then undergo cycloaddition. mdpi.com For instance, N-(arylidene)hydrazinoacetyl sulfonamide derivatives can be cyclized with chloroacetyl chloride in the presence of a base to form N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides. nih.gov
Thiazolidinones: These five-membered heterocyclic compounds containing both sulfur and nitrogen have been synthesized from hydrazide-hydrazone derivatives. nih.gov The synthesis of 1,3-thiazolidin-4-ones is a notable application of hydrazide-hydrazones in the creation of biologically active heterocyclic systems. nih.gov
Advanced Research Directions and Future Perspectives
Design and Synthesis of Novel 2,6-Dichlorobenzaldehyde (B137635) Hydrazone Derivatives for Enhanced Specificity
The core structure of 2,6-dichlorobenzaldehyde hydrazone serves as a versatile scaffold for the synthesis of new derivatives with tailored properties. The general synthetic route involves the condensation reaction of 2,6-dichlorobenzaldehyde with various hydrazine (B178648) derivatives. ontosight.ai This straightforward method allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's electronic and steric characteristics.
Future research will likely focus on creating derivatives with enhanced biological specificity. By strategically modifying the hydrazide portion of the molecule, researchers can design compounds that target specific enzymes or receptors. For example, the incorporation of heterocyclic moieties, such as pyridine (B92270) or pyrimidine, can introduce additional coordination sites for metal ions or hydrogen bonding interactions with biological targets. ontosight.aisigmaaldrich.com The synthesis of such novel derivatives is a key step toward developing more potent and selective therapeutic agents.
A variety of synthetic approaches can be employed, from traditional solution-based methods to more advanced techniques. The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product. ontosight.ai The exploration of diverse synthetic methodologies will be crucial for accessing a wide array of novel this compound derivatives.
Exploration of Supramolecular Assemblies and Non-Covalent Interactions
A consistent feature in the crystal structures of dichlorobenzaldehyde isomers is the formation of molecular stacks. nih.gov These stacking interactions, where the aromatic rings are arranged in a parallel fashion, are a significant stabilizing force. nih.govresearchgate.net The distance between the stacked molecules is a critical parameter that influences the electronic properties of the material. researchgate.net
Beyond stacking, other non-covalent interactions, including C-H···O contacts, are vital in determining the three-dimensional architecture of these crystals. nih.gov The chlorine atoms can also participate in intermolecular interactions, although these are often secondary to more dominant forces. nih.gov A deeper understanding of these subtle interactions is essential for designing materials with specific packing motifs and, consequently, desired physical properties. The study of isostructurality, where different isomers adopt similar crystal structures, provides valuable insights into the factors governing molecular assembly. nih.gov
Future research in this area will likely involve the use of advanced crystallographic techniques and computational modeling to predict and control the supramolecular organization of this compound derivatives. This knowledge can be leveraged to create materials with tailored optical, electronic, and mechanical properties.
Development of Green Chemistry Approaches for Synthesis and Derivatization
Traditional chemical synthesis often relies on the use of hazardous solvents and reagents, leading to environmental concerns. Green chemistry principles aim to mitigate this by promoting the use of environmentally benign methods. The synthesis of hydrazones, including this compound, is an area where green chemistry approaches can have a significant impact.
One promising strategy is the use of microwave irradiation, which can accelerate reaction rates and often leads to higher yields with reduced energy consumption. google.com Solvent-free reaction conditions, or the use of greener solvents like water or ethanol (B145695), are also being explored to minimize the environmental footprint of the synthesis. google.com
Solid-phase synthesis techniques offer another avenue for greener chemistry, as they can simplify purification processes and reduce waste. acs.org The development of catalytic methods that allow for high efficiency under mild conditions is also a key goal. For instance, the use of catalysts can enable reactions to proceed at lower temperatures and with greater selectivity, reducing the formation of unwanted byproducts. mdpi.com
The table below summarizes some green chemistry approaches applicable to the synthesis of hydrazone derivatives.
| Green Chemistry Approach | Description | Potential Benefits |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. | Faster reaction times, higher yields, and reduced energy consumption. |
| Solvent-Free Reactions | Conducts the reaction in the absence of a solvent. | Eliminates solvent waste and can simplify product isolation. |
| Use of Greener Solvents | Employs environmentally friendly solvents like water or ethanol. | Reduces the use of toxic and volatile organic compounds. |
| Catalytic Methods | Utilizes a catalyst to facilitate the reaction. | Milder reaction conditions, higher selectivity, and reduced byproducts. |
| Solid-Phase Synthesis | The reactants are attached to a solid support during the reaction. | Simplified purification and potential for automation. |
By embracing these green chemistry principles, the synthesis and derivatization of this compound can become more sustainable and environmentally responsible.
Integration of Advanced Computational Design in Ligand and Compound Development
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Methods like Density Functional Theory (DFT) allow for the detailed investigation of the electronic structure and properties of molecules, providing insights that can guide the design of new compounds. nih.govnih.govresearchgate.net
For this compound and its derivatives, DFT calculations can be used to:
Predict Molecular Geometries: Determine the most stable three-dimensional structure of the molecule. nih.gov
Analyze Electronic Properties: Calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions. nih.gov
Simulate Spectroscopic Data: Predict infrared (IR) and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds. nih.gov
Investigate Intermolecular Interactions: Model the non-covalent forces that govern molecular recognition and crystal packing. mdpi.com
By using these computational tools, researchers can screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the development of new ligands and compounds with desired properties, while also reducing the cost and time associated with laboratory work. The integration of computational design is a key strategy for the rational development of next-generation materials and therapeutics based on the this compound scaffold.
Potential in Catalysis and Material Science Applications (e.g., Smart Materials)
The versatile coordination chemistry of hydrazones makes them attractive ligands for the development of novel catalysts. When complexed with metal ions, this compound and its derivatives can form stable complexes with potential catalytic activity in a variety of organic transformations. acs.orgresearchgate.netanalis.com.my For example, palladium-hydrazone complexes have shown promise as catalysts in cross-coupling reactions, which are fundamental processes in organic synthesis. researchgate.net The catalytic performance can be tuned by modifying the structure of the hydrazone ligand, offering a pathway to optimize activity and selectivity for specific reactions. researchgate.net
In the realm of materials science, hydrazones are being explored as building blocks for "smart" materials that respond to external stimuli such as light, pH, or temperature. nih.govacs.orgrsc.org The reversible nature of the hydrazone bond can be exploited to create dynamic materials with switchable properties. For instance, the E/Z isomerization of the C=N bond can be triggered by specific inputs, leading to changes in the material's color, fluorescence, or shape. acs.org
The development of this compound-based smart materials could lead to applications in areas such as:
Sensors: Materials that change their optical properties in the presence of specific analytes. rsc.org
Drug Delivery: Systems that release a therapeutic agent in response to a biological trigger.
Molecular Switches: Components for molecular-scale electronic devices. nih.govacs.org
The rich chemistry of this compound, combined with its potential for forming catalytically active complexes and responsive materials, makes it a highly promising compound for future research and technological innovation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,6-dichlorobenzaldehyde hydrazone with high purity?
- Methodology :
- Hydrazone formation : React 2,6-dichlorobenzaldehyde (1 mmol) with hydroxylamine hydrochloride in methanol under reflux for 3 hours, followed by neutralization with sodium carbonate. Isolate the product via ice-water precipitation and recrystallize from dichloromethane to achieve 65% yield .
- Alternative route : Use hydroxylamine sulfate and sodium acetate trihydrate in acetic anhydride/acetic acid under reflux for 34 hours, yielding 84% after filtration and washing .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Spectroscopic techniques :
- FTIR : Identify C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.
- NMR : Analyze aldehyde proton (δ 9–10 ppm in H NMR) and hydrazone NH (δ 8–9 ppm) .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation : Wear PPE (gloves, goggles) due to skin corrosion (GHS Category 1B) and severe eye damage (GHS Category 1). Work in a fume hood to avoid inhalation of vapors .
Advanced Research Questions
Q. How do computational methods explain the reaction pathways and stabilization effects of this compound?
- DFT studies :
- Use M06-2X/6-311++G(d,p) to calculate activation energies. Chlorine substituents stabilize zwitterionic intermediates (e.g., azomethine ylides) but increase transition-state energies by 3.6 kcal·mol⁻¹ compared to benzaldehyde derivatives .
- Analyze free-energy profiles for hydrazone formation, noting that Cl substituents lower intermediate energies but raise TS barriers (e.g., TS24 at +30.2 kcal·mol⁻¹) .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
- Structural insights :
- Asymmetric units contain two molecules with distinct dihedral angles (53.83° vs. 42.99°) between the hydrazone group and dichlorophenyl ring. Hydrogen-bonding networks (O–H⋯N, 2.7–2.9 Å) form R₂²(6) motifs, validated via SHELXL refinement (R₁ = 0.032, wR₂ = 0.085) .
Q. What strategies address discrepancies in reaction yields for hydrazone derivatives under varying conditions?
- Experimental design :
- Compare solvent effects (e.g., DMSO vs. methanol) on reaction kinetics. Polar aprotic solvents like DMSO accelerate hydrazone formation but may reduce crystallinity .
- Optimize stoichiometry (e.g., 1:1.2 aldehyde:hydrazine ratio) and temperature (reflux vs. room temperature) to mitigate side reactions .
Q. How do hydrazone derivatives of 2,6-dichlorobenzaldehyde exhibit biological activity?
- Methodological approach :
- Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria. Hydrazones with electron-withdrawing groups (e.g., Cl) enhance activity via hydrogen bonding to microbial targets .
- Anticancer screening : Assess cytotoxicity via MTT assays. The –NH group in hydrazones binds Arg 929 in cancer cell receptors, inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
